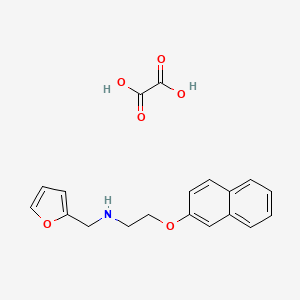![molecular formula C15H20BrNO5 B4005434 N-[4-(3-bromophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4005434.png)
N-[4-(3-bromophenoxy)butyl]-2-propen-1-amine oxalate
Descripción general
Descripción
N-[4-(3-bromophenoxy)butyl]-2-propen-1-amine oxalate is a useful research compound. Its molecular formula is C15H20BrNO5 and its molecular weight is 374.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.05249 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxalate Complex Formation and Structural Analysis
Research has explored the synthesis and characterization of various oxalate complexes, providing insights into their structural features and potential applications in fields like catalysis and material science. For instance, studies on oxalate-bridged binuclear iron(III) complexes have revealed how these structures can be tailored through different ligand frameworks, potentially influencing their magnetic and electronic properties. Such complexes highlight the versatility of oxalate ligands in creating diverse coordination environments, which could be relevant for applications in magnetic materials and as models for studying metal-ligand interactions in biological systems (Heidari et al., 2013).
Aminolysis Reactions of N-Acyl Derivatives
The reactivity of N-acyl derivatives in aminolysis reactions has been investigated, highlighting the potential of these reactions in polymer science and organic synthesis. The study of aminolysis of N-acyllactams with n-butylamine, for example, provides valuable data on the reactivity of these compounds, which could be applied in the development of new polymeric materials with tailored properties (Hashimoto et al., 1988).
Capture and Sequestration of CO2
Ionic liquids with appended amine groups have demonstrated significant potential in capturing and sequestering CO2. This capability makes them an attractive option for addressing environmental challenges related to CO2 emissions. The reversible reaction with CO2 to form carbamate salts offers a promising approach for CO2 capture technologies, potentially contributing to the development of more efficient and environmentally friendly methods for managing greenhouse gas emissions (Bates et al., 2002).
Redox Activity in Coordination Complexes
The study of redox-active coordination complexes, such as those involving molybdenum(VI) with tris(amidophenolate) ligands, provides insights into the electronic structures and bonding characteristics of these compounds. Such research has implications for catalysis, where the redox properties of the metal center can influence the efficiency and selectivity of catalytic processes. Understanding the π bonding and redox activity in these complexes is essential for designing new catalysts with improved performance (Marshall-Roth & Brown, 2015).
Propiedades
IUPAC Name |
4-(3-bromophenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.C2H2O4/c1-2-8-15-9-3-4-10-16-13-7-5-6-12(14)11-13;3-1(4)2(5)6/h2,5-7,11,15H,1,3-4,8-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISHMVYPDWUNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxalic acid;4-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine](/img/structure/B4005356.png)
![1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005367.png)
![1-[2-(4-Methyl-2-nitrophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4005373.png)
![N-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005385.png)

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B4005403.png)
![3-[3-(4-bromo-2-chlorophenoxy)propyl]-4(3H)-quinazolinone oxalate](/img/structure/B4005404.png)
![N-[3-(3,4-dichlorophenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4005407.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4005412.png)
![2-(1-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B4005417.png)
![1-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005425.png)
![4-[2-[2-(2-Tert-butyl-4-chlorophenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4005449.png)

![3-methoxy-N-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid](/img/structure/B4005463.png)
